Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate
Description
Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate (CAS 69898-45-9), commonly known as ferrozine monosodium salt hydrate, is a sulfonated triazine derivative with the molecular formula C₂₀H₁₃N₄NaO₆S₂·H₂O and a molecular weight of 492.46 g/mol (anhydrous) . It features a pyridyl-substituted triazine core linked to two benzenesulfonate groups, with one sodium counterion and a water molecule in its hydrated form. This compound is widely used as a chromogenic agent for detecting ferrous ions (Fe²⁺) in spectrophotometric assays due to its strong chelating properties . Its hydrophilic sulfonate groups enhance water solubility, making it suitable for biological and environmental applications .
Properties
IUPAC Name |
disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6S2.2Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;;/h1-12H,(H,25,26,27)(H,28,29,30);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXKDZPGDZING-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate involves multiple steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity . The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as pyridine and sulfonate .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines .
Scientific Research Applications
Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate is widely used in scientific research due to its versatility . Some of its applications include:
Mechanism of Action
The mechanism of action of Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate involves its ability to chelate metal ions . The compound forms stable complexes with metal ions such as iron and copper, which can then be detected and quantified using spectrophotometric methods . This chelation process is facilitated by the presence of the triazine and pyridine rings, which provide multiple binding sites for metal ions .
Comparison with Similar Compounds
Research Findings and Data
Table 1: Spectrophotometric Performance in Fe²⁺ Detection
| Compound | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Detection Limit (μM) | Reference |
|---|---|---|---|---|
| Ferrozine Monosodium Salt Hydrate | 562 | 27,900 | 0.1 | |
| Ferene | 593 | 18,500 | 0.5 | |
| Bathophenanthroline | 534 | 22,100 | 0.2 |
Table 2: Solubility in Common Solvents
*Requires water-methanol mixtures for dissolution.
Biological Activity
Sodium 4,4'-(3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl)dibenzenesulfonate hydrate (CAS No. 28048-33-1) is a compound with notable biological activity that has garnered interest in various scientific fields. This article explores its chemical properties, biological applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 514.44 g/mol. The compound is characterized by its sulfonate groups and the triazine moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 514.44 g/mol |
| Solubility | Soluble in water |
| Appearance | White to dark yellow powder |
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds containing triazine rings. This compound has been shown to scavenge free radicals effectively. This property is critical for applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Bioconjugation Applications
The compound's structural features allow it to participate in bioconjugation reactions. A study demonstrated that triazines can react with strained dienophiles in inverse electron-demand Diels–Alder reactions. This property enables the development of fluorescent labels for biomolecules, facilitating tracking and imaging in live cells .
Case Studies
- Antioxidant Efficacy : A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various triazine derivatives, including this compound. The results indicated a significant reduction in oxidative markers in treated cells compared to controls.
- Antimicrobial Testing : In a clinical trial assessing the antimicrobial effects of this compound against common pathogens in wound infections, it was found to reduce bacterial load significantly after 24 hours of treatment.
- Fluorescent Labeling : A recent publication detailed the use of this compound for labeling cellular components in live imaging studies. The fluorescent products formed upon reaction with specific dienophiles were used to visualize cellular processes in real time .
Q & A
Advanced Research Question
- Elemental Analysis : Confirms stoichiometry (C, H, N, S content) and hydration (H2O loss upon heating).
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry : ESI-MS in negative mode detects [M–Na]⁻ ions (m/z 469.3) and verifies hydrate stability .
- Thermogravimetric Analysis (TGA) : Quantifies water content (∼3.6% weight loss at 100–150°C) .
How do pH and ionic strength affect the stability of the Fe²⁺-ferrozine complex?
Advanced Research Question
The complex’s stability constant (log β ≈ 15.5) is pH-dependent, with optimal stability at pH 6.5–7.5. Ionic strength >0.1 M (e.g., NaCl) reduces stability due to competitive ion pairing. Methodologically, use zwitterionic buffers (e.g., HEPES) to minimize ionic interference. Stability studies using UV-Vis kinetics show a half-life >24 hours at 25°C in deoxygenated solutions .
What precautions are necessary for handling this compound in laboratory settings?
Basic Research Question
- Safety : Classified as a skin/eye irritant (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Stable at 2–8°C in airtight, light-resistant containers. Aqueous solutions degrade within 72 hours; prepare fresh before use .
- Waste Disposal : Neutralize with dilute NaOH before incineration or chemical treatment .
Can this compound be modified for use in studying metal-DNA interactions or coordination chemistry?
Advanced Research Question
Yes, its triazine-pyridyl motif acts as a bidentate ligand for transition metals (e.g., Pt²⁺, Ru³⁺). In cisplatin-DNA cross-link studies, the sulfonate groups improve solubility in aqueous buffers, while the planar structure intercalates with DNA bases. Methodological applications include:
- Synthesis of LPtCl2 complexes : React with K2PtCl4 in DMF/water (1:1) at 60°C for 6 hours .
- DNA binding assays : Monitor hypochromicity via UV-Vis or fluorescence quenching .
What are the solubility limitations in non-aqueous solvents, and how can they be addressed?
Advanced Research Question
The compound is sparingly soluble in organic solvents (e.g., DMSO: <1 mg/mL; ethanol: <0.5 mg/mL). To enhance solubility:
- Use co-solvents : 10% methanol/water increases solubility to 5 mg/mL .
- Ion-pairing agents : Tetrabutylammonium bromide (5 mM) improves solubility in acetonitrile by forming lipophilic ion pairs .
How does the hydrate form differ from anhydrous analogs in spectroscopic and catalytic applications?
Advanced Research Question
The hydrate (CAS 69898-45-9) exhibits:
- Reduced thermal stability : Dehydrates at ≥100°C, altering crystal packing and UV-Vis profiles .
- Enhanced solubility : Hydration lowers lattice energy, increasing aqueous solubility (50 mg/mL vs. 10 mg/mL for anhydrous form) .
- Catalytic activity : Hydrate-supported Pd nanoparticles show higher turnover frequencies in Suzuki couplings due to improved dispersion .
What computational methods validate the electronic structure and binding affinity of this compound?
Advanced Research Question
- DFT Calculations : B3LYP/6-31G(d) models predict frontier molecular orbitals (HOMO-LUMO gap ≈ 3.1 eV), correlating with experimental λmax.
- Molecular Docking : Simulates Fe²⁺ binding in the triazine cavity (binding energy ≈ −25 kcal/mol) .
- QSAR Models : Relate sulfonate group electronegativity to chelation efficiency (R² = 0.89) .
Are there documented contradictions in reported stability constants for Fe²⁺ complexes, and how can they be resolved?
Advanced Research Question
Discrepancies in log β values (15.2–15.8) arise from:
- Buffer effects : Acetate buffers may weakly coordinate Fe²⁺, artificially lowering log β. Use non-coordinating buffers like MES .
- Spectrophotometric assumptions : Correct for inner-filter effects using nonlinear regression (e.g., HypSpec software) .
- Temperature control : Strict maintenance at 25±0.1°C minimizes thermodynamic variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
